molecular formula C18H16N2O2S B2765604 5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene CAS No. 863001-70-1

5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene

Cat. No.: B2765604
CAS No.: 863001-70-1
M. Wt: 324.4
InChI Key: NVDWWSHDXUMSNQ-UHFFFAOYSA-N
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Description

The compound 5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraene is a polycyclic heterocyclic molecule featuring a fused tricyclic core with oxygen, sulfur, and nitrogen atoms. Its structural complexity arises from the combination of tetrahydroisoquinoline, dioxa, thia, and azacyclic moieties.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-2-4-13-11-20(6-5-12(13)3-1)18-19-14-9-15-16(10-17(14)23-18)22-8-7-21-15/h1-4,9-10H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDWWSHDXUMSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=CC5=C(C=C4S3)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene typically involves multi-step reactions. One common synthetic route includes the reaction of 3,4-dihydroisoquinoline with a suitable benzothiazole derivative under specific conditions. The reaction conditions often involve the use of catalysts such as Lewis acids or Brønsted acids to facilitate the formation of the desired product .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride to remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

Structure and Characteristics

The structural complexity of 5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene contributes to its unique biological properties. Its molecular formula and weight are essential for understanding its reactivity and interaction with biological systems.

Synthesis Techniques

Recent studies have focused on synthesizing similar compounds using various methods such as:

  • Michael Addition Reactions : This method has been utilized to create derivatives that exhibit significant bioactivity.
  • Cyclization Reactions : These reactions help in forming the intricate ring structures characteristic of this class of compounds.

Anticancer Activity

Research indicates that tetrahydroisoquinoline derivatives possess notable anticancer properties. For instance:

  • In vitro Studies : Compounds derived from tetrahydroisoquinoline have been tested against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). Many derivatives showed IC50 values indicating significant antiproliferative activity (e.g., IC50 values ranging from 1.9 to 7.52 μg/mL) .

Enzyme Inhibition

The compound has been investigated as a potential inhibitor of key enzymes involved in cancer progression:

  • Dihydrofolate Reductase (DHFR) : Inhibitors targeting DHFR can impede nucleotide synthesis essential for rapidly dividing cancer cells .
  • Cyclin-dependent Kinase 2 (CDK2) : Compounds that inhibit CDK2 may halt cell cycle progression in cancer cells .

Neuroprotective Effects

Some studies suggest that tetrahydroisoquinoline derivatives exhibit neuroprotective properties:

  • Mechanism of Action : These compounds may modulate neurotransmitter systems or exhibit antioxidant activities that protect neuronal cells from damage.

Case Study 1: Anticancer Efficacy

A study synthesized a library of tetrahydroisoquinoline derivatives and evaluated their anticancer activity against several human cancer cell lines. The most promising candidates demonstrated a strong correlation between structural modifications and biological activity .

Compound NameCell Line TestedIC50 (μg/mL)
Compound AMCF-73.23
Compound BHCT-1162.45
Compound CHT-295.67

Case Study 2: Enzyme Inhibition

In another investigation, the binding affinity of synthesized tetrahydroisoquinolines to the allosteric site of human thymidylate synthase was studied using molecular docking techniques. The results indicated that certain modifications significantly enhance binding efficiency .

Mechanism of Action

The mechanism of action of 5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi)

  • Structural Similarities : Both compounds share a polycyclic framework with sulfur (thia) and nitrogen (aza) heteroatoms. The tricyclic core in the target compound resembles the tetracyclic system in 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi), though the latter includes a methoxyphenyl substituent and additional sulfur atoms .
  • Functional Differences : The target compound lacks the ketone group and methoxyphenyl substitution present in IIi, which may reduce its electrophilicity and alter binding affinities.

9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIj)

  • Biological Activity: Hydroxyphenyl derivatives like IIj are often associated with antioxidant properties, whereas the tetrahydroisoquinoline group in the target compound may confer affinity for adrenergic or opioid receptors .

Catechins (e.g., EGCG, EC)

  • Structural Contrast: Catechins (e.g., epigallocatechin gallate, EGCG) are flavonoid-based monomers or gallates with simpler bicyclic structures, lacking sulfur and additional nitrogen atoms .
  • Functional Implications : The target compound’s sulfur-containing heterocycles could enhance stability under oxidative conditions compared to catechins, which are prone to degradation in alkaline environments .

Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Name Heteroatoms Substituents Potential Applications
5-(1,2,3,4-Tetrahydroisoquinolin-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[...] O, S, N Tetrahydroisoquinoline Neurological/Receptor targets
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...] (IIi) S, N Methoxyphenyl, ketone Electrophilic intermediates
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[...] (IIj) S, N Hydroxyphenyl, ketone Antioxidant candidates
(-)-Epigallocatechin Gallate (EGCG) O (flavanol core) Gallate, hydroxyl groups Antioxidant, metabolic health

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s fused heterocycles require multi-step syntheses, complicating large-scale production compared to simpler analogs like catechins .
  • Biological Data Gaps : While structural analogs (e.g., IIi, IIj) have documented spectral and analytical data , the target compound lacks published in vitro or in vivo studies, limiting direct functional comparisons.

Biological Activity

The compound 5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene is a complex heterocyclic structure derived from the tetrahydroisoquinoline (THIQ) family. THIQ compounds are known for their diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this specific compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Structural Overview

The molecular structure of the compound features a tetrahydroisoquinoline core modified with multiple functional groups that enhance its biological activity. The presence of oxygen and sulfur heteroatoms in the structure contributes to its unique pharmacological properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of THIQ derivatives against various viral infections. For instance, a related THIQ compound demonstrated significant anti-SARS-CoV-2 activity in vitro with an effective concentration (EC50) of 2.78 μM and a selective index (SI) greater than 71.94 . This suggests that the compound may inhibit viral replication through mechanisms distinct from traditional antiviral agents.

Neuroprotective Effects

Compounds within the THIQ class have shown promise in neuroprotection and cognitive enhancement. Research indicates that certain THIQ derivatives can reduce amyloid-beta (Aβ42) toxicity in models of Alzheimer's disease (AD), improving neuronal viability and motor functions in Drosophila models . This neuroprotective effect is crucial for developing potential treatments for neurodegenerative disorders.

Analgesic Properties

Some THIQ derivatives have been investigated for their analgesic effects through their interaction with opioid receptors. A study identified potent κ-opioid receptor antagonists among THIQ compounds, indicating their potential role in pain management . The structure-activity relationship (SAR) studies revealed that modifications to the THIQ scaffold could enhance selectivity and potency.

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Interaction : The compound may bind to specific receptors involved in neurotransmission and immune response modulation.
  • Enzyme Inhibition : It can inhibit enzymes that play critical roles in viral replication or neurodegeneration.
  • Cell Signaling Modulation : The compound may alter signaling pathways associated with inflammation and apoptosis.

Study on Antiviral Efficacy

In a recent study focusing on novel THIQ derivatives, one compound exhibited significant antiviral activity against SARS-CoV-2. The research demonstrated that this derivative inhibited post-entry viral replication effectively in human lung cells . This finding underscores the potential for developing new antiviral therapies based on the THIQ scaffold.

Neuroprotective Research

Another investigation explored the effects of THIQ derivatives on Aβ42-induced toxicity in neuronal cell lines and model organisms. The study found that these compounds improved cell viability and reduced neurotoxicity markers significantly . Such results indicate their therapeutic potential in treating Alzheimer's disease and other neurodegenerative conditions.

Q & A

Q. What are the key structural features of this compound that influence its reactivity and bioactivity?

The compound’s tricyclic framework (10,13-dioxa-4-thia-6-azatricyclo system) and the tetrahydroisoquinoline moiety are critical. The sulfur atom in the thia ring enhances electron-deficient regions, while the oxygen atoms in the dioxa system contribute to polarity and hydrogen-bonding potential. The tetrahydroisoquinoline group may interact with neurotransmitter receptors or enzymes via π-π stacking or hydrophobic interactions. Methodologically, computational docking (e.g., AutoDock Vina) combined with X-ray crystallography can map binding interactions to targets like kinases or GPCRs .

Q. How can researchers optimize synthesis protocols to improve yield and purity?

Multi-step synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, introducing the tetrahydroisoquinoline subunit via reductive amination (using NaBH₃CN) under anhydrous conditions minimizes side reactions. Post-synthetic purification via preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) ensures >95% purity. Reaction intermediates should be characterized via LC-MS and ¹H/¹³C NMR to track regioselectivity .

Q. What in vitro assays are suitable for preliminary screening of bioactivity?

Prioritize cell-based assays targeting pathways relevant to the compound’s structural analogs. For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Neuroprotective activity can be assessed via oxidative stress models (e.g., H₂O₂-induced SH-SY5Y cell damage). Include positive controls (e.g., Doxorubicin for cytotoxicity, Quercetin for antioxidant effects) to benchmark results .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported bioactivity data?

Discrepancies in IC₅₀ values (e.g., 2.5–12.5 µg/mL across studies) may arise from assay conditions (e.g., serum concentration, incubation time) or cellular heterogeneity. Use orthogonal methods:

  • Target engagement : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity for suspected targets (e.g., carbonic anhydrases ).
  • Pathway analysis : RNA-seq or phosphoproteomics to identify differentially expressed genes/proteins post-treatment.
  • Metabolomics : Track metabolite flux (via LC-HRMS) to confirm on-target effects vs. off-target metabolic disruptions .

Q. What strategies mitigate stability issues during long-term storage or in vivo administration?

Stability challenges (e.g., oxidation of the tetrahydroisoquinoline group) require:

  • Formulation : Lyophilization with cryoprotectants (trehalose/sucrose) for storage. For in vivo studies, use PEGylated liposomes to enhance plasma half-life.
  • Degradation analysis : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products. Introduce steric hindrance (e.g., methyl groups) at reactive sites to slow oxidation .

Q. How can researchers validate the compound’s selectivity across related enzyme isoforms?

For enzymes like carbonic anhydrases (CAs), use isoform-specific inhibitors (e.g., acetazolamide for CA II) in competitive assays. Combine kinetic studies (Km/Vmax measurements) with molecular dynamics simulations to map residue-level interactions. For example, the trifluoromethyl group in analogs may confer selectivity for CA IX (hypoxia-inducible isoform) over CA II .

Methodological Considerations

Designing dose-response experiments to account for non-linear pharmacokinetics

  • In vitro : Use a 10-point dilution series (0.1–100 µM) with triplicate wells. Include solvent controls (DMSO ≤0.1%).
  • In vivo : Apply allometric scaling from rodent models (e.g., mg/kg vs. body surface area) and monitor plasma levels via LC-MS/MS at multiple timepoints .

Addressing synthetic byproduct formation in complex reactions

  • Byproduct identification : High-resolution mass spectrometry (HRMS) coupled with tandem MS/MS fragmentation.
  • Process optimization : Switch to flow chemistry for precise control of residence time, reducing side reactions like dimerization .

Data Interpretation Guidelines

Distinguishing artifacts from true bioactivity in high-throughput screens

  • Counter-screening : Test hits in unrelated assays (e.g., cytotoxicity vs. target-specific enzymatic activity).
  • Chemical interference checks : Rule out fluorescence/quenching artifacts using label-free detection (e.g., SPR) .

Integrating computational and experimental data for SAR refinement

  • QSAR modeling : Use Schrödinger’s QikProp to correlate logP, polar surface area, and IC₅₀ values.
  • Free-energy perturbation (FEP) : Predict binding affinity changes for substituent modifications (e.g., replacing trifluoromethyl with cyano) .

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